molecular formula C19H27NO4S B1680566 Revatropate CAS No. 149926-91-0

Revatropate

Cat. No.: B1680566
CAS No.: 149926-91-0
M. Wt: 365.5 g/mol
InChI Key: VGXACJMXDYPFDB-SXMMONRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revatropate is a complex organic compound with a unique structure It is characterized by a bicyclic ring system, a hydroxymethyl group, a methylsulfinyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Revatropate involves multiple steps. The starting materials typically include a bicyclic amine, a phenylbutanoate derivative, and reagents for introducing the hydroxymethyl and methylsulfinyl groups. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Revatropate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

    Reduction: The methylsulfinyl group can be reduced to a methylthio group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the methylsulfinyl group produces a thioether.

Scientific Research Applications

Chemistry

In chemistry, Revatropate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound is used in the development of advanced materials and catalysts. Its unique properties make it suitable for applications in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of Revatropate involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfinyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic ring system provides structural rigidity, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylthio]-2-phenylbutanoate
  • [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfonyl]-2-phenylbutanoate

Uniqueness

Revatropate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, providing distinct advantages in various applications.

Properties

CAS No.

149926-91-0

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-methylsulfinyl]-2-phenylbutanoate

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25+/m0/s1

InChI Key

VGXACJMXDYPFDB-SXMMONRFSA-N

Isomeric SMILES

C[S@@](=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3

SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Revatropate;  UK-112,166;  UK 112166;  UK-112 166;  Revatropate [INN:BAN].

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Revatropate
Reactant of Route 2
Reactant of Route 2
Revatropate
Reactant of Route 3
Revatropate
Reactant of Route 4
Revatropate
Reactant of Route 5
Revatropate
Reactant of Route 6
Revatropate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.